molecular formula C5H6Te B14677521 Tellurophene, 2-methyl- CAS No. 35246-25-4

Tellurophene, 2-methyl-

Cat. No.: B14677521
CAS No.: 35246-25-4
M. Wt: 193.7 g/mol
InChI Key: FNVWHNMUBJYYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tellurophene, 2-methyl-: is an organotellurium compound that belongs to the family of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered aromatic ring containing a tellurium atom. The incorporation of tellurium into the aromatic ring imparts unique electronic and chemical properties to the compound, making it of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for tellurophene, 2-methyl-, are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tellurophene, 2-methyl-, can undergo oxidation reactions to form tellurium oxides.

    Substitution: The compound can participate in substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: mCPBA, Oxone

    Substituting Agents: Halides, organometallic compounds

Major Products Formed:

    Tellurinate Lactone: Formed through oxidation reactions

    Substituted Tellurophenes: Formed through substitution reactions

Scientific Research Applications

Chemistry: Tellurophene, 2-methyl-, is used as a building block in the synthesis of various organotellurium compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics .

Biology and Medicine: Research on the biological and medicinal applications of tellurophene, 2-methyl-, is limited.

Industry: In the industrial sector, tellurophene, 2-methyl-, is explored for its potential use in the production of advanced materials, such as conductive polymers and semiconductors .

Mechanism of Action

The mechanism of action of tellurophene, 2-methyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s high polarizability and ability to form secondary bonding interactions play a crucial role in its reactivity. For example, in oxidation reactions, the tellurium atom undergoes a change in oxidation state, leading to the formation of tellurium oxides .

Comparison with Similar Compounds

    Thiophene: A sulfur analogue of tellurophene with a five-membered aromatic ring containing a sulfur atom.

    Selenophene: A selenium analogue of tellurophene with a five-membered aromatic ring containing a selenium atom.

Comparison:

Tellurophene, 2-methyl-, stands out due to its unique combination of electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

35246-25-4

Molecular Formula

C5H6Te

Molecular Weight

193.7 g/mol

IUPAC Name

2-methyltellurophene

InChI

InChI=1S/C5H6Te/c1-5-3-2-4-6-5/h2-4H,1H3

InChI Key

FNVWHNMUBJYYEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C[Te]1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.